GW280264X

Übersicht

Beschreibung

GW280264X is a mixed ADAM10/TACE (ADAM17) metalloproteinase inhibitor . It potently blocks TACE (ADAM17) and ADAM10 with IC50s of 8.0 nM and 11.5 nM, respectively . ADAM10 and 17 modulate the immunogenicity of glioblastoma-initiating cells .

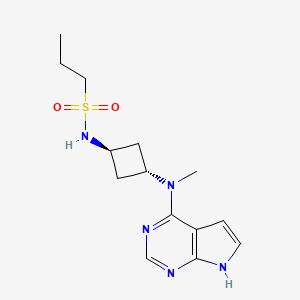

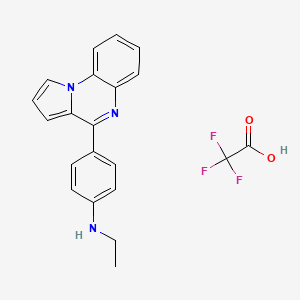

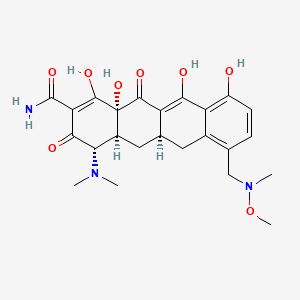

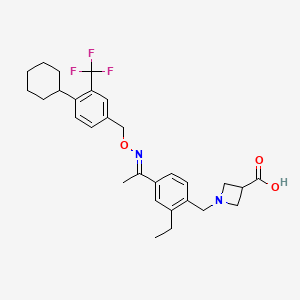

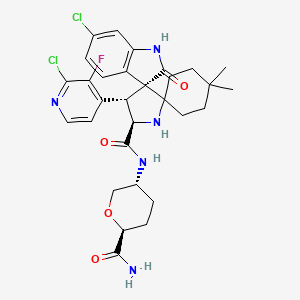

Molecular Structure Analysis

The chemical formula of GW280264X is C28H41N5O6S . Its exact mass is 575.28 and its molecular weight is 575.725 .Physical And Chemical Properties Analysis

GW280264X is a solid substance with a white to off-white color . It has a molecular weight of 575.72 .Wissenschaftliche Forschungsanwendungen

Inhibition of ADAM10 and ADAM17 Enzymes

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

GW280264X is a potent inhibitor of ADAM10 and ADAM17 enzymes . These enzymes are a part of the ADAM (A Disintegrin and Metalloproteinase) family, which are involved in various biological processes including cell adhesion, migration, proteolysis, and signaling .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is typically used in laboratory research settings. It is soluble in DMSO and can be stored at -20°C . The specific concentration used can vary depending on the experiment, but it has been shown to be effective at inhibiting ADAM10 and ADAM17 at IC50 values of 8 nM and 11.5 nM, respectively .

Thorough Summary of the Results or Outcomes Obtained

GW280264X has been shown to inhibit constitutive and PMA-inducible CX3CL1 shedding and increase adhesive properties in CX3CL1 transfected cells . This suggests that it could be useful in studying the role of these enzymes in various biological processes. Additionally, treatment with GW280264X in mice significantly improves functional recovery after spinal cord injury .

Safety And Hazards

Zukünftige Richtungen

The combination of ADAM17 inhibition with conventional chemotherapy seems to be a promising strategy to overcome chemotherapy resistance in OvCa . Tumor spheroids derived from primary tumor and ascites cells were sensitized to cisplatin treatment by GW280264X .

Relevant Papers Two papers have been published on the use of GW280264X . One paper discusses the impact of ADAM17 inhibition on the treatment of ovarian cancer spheroids . The other paper mentions that GW280264X significantly increased surface MICA/B on both SUM149 and PDX401 cells .

Eigenschaften

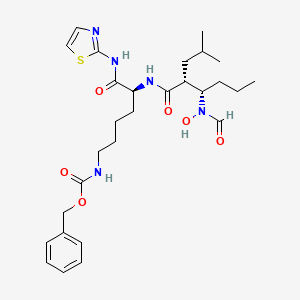

IUPAC Name |

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLITFHSZNZMQ-SGNDLWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)